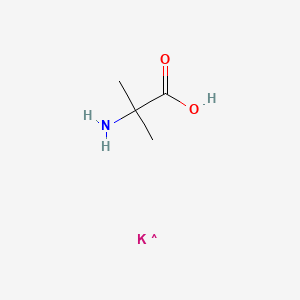
Bicalutamide Sulfoxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bicalutamide Sulfoxide is a derivative of Bicalutamide , a non-steroidal antiandrogen . It is used as an antiandrogen and antineoplastic (hormonal) . Bicalutamide is used together with a luteinizing hormone-releasing hormone (LHRH) analog to treat stage D2 metastatic prostate cancer in men .
Synthesis Analysis
Sulfoxide derivatives of bicalutamide were prepared efficiently from the corresponding sulfides using only one equivalent of mCPBA, limiting the reaction time to 15-30 minutes and maintaining the temperature at 0°C .
Chemical Reactions Analysis
In a study, a series of sulfoxide derivatives were prepared and their antiproliferative activity evaluated in vitro against four different human prostate cancer cell lines .
Aplicaciones Científicas De Investigación
Prostate Cancer Treatment
Bicalutamide Sulfoxide is studied for its potential in treating prostate cancer. It acts as an antagonist to the androgen receptor, thereby inhibiting the growth of cancer cells that rely on androgen signals . Research has shown that analogues of Bicalutamide, including sulfoxide derivatives, have been synthesized and evaluated for their antiproliferative activity against various human prostate cancer cell lines .
Triple Negative Breast Cancer Research
Studies have explored the effects of Bicalutamide on the proliferation and invasion of triple-negative breast cancer cells. Bicalutamide Sulfoxide may play a role in this context by targeting the androgen receptor signaling pathway and down-regulating proteins involved in cancer cell migration and invasion .
Androgen Receptor Studies
Bicalutamide Sulfoxide serves as a tool in understanding the role of androgen receptors in various types of cancers. By inhibiting the androgen receptor, researchers can study its function in tumorigenesis and metastasis of cancers such as bladder, kidney, lung, breast, and liver cancers .
Pharmacokinetic and Pharmacodynamic Modeling
In pharmacology, Bicalutamide Sulfoxide is used to understand the pharmacokinetic and pharmacodynamic properties of Bicalutamide. This includes studying its absorption, distribution, metabolism, and excretion to optimize dosing and efficacy .
Environmental Impact Studies
The environmental impact of Bicalutamide and its derivatives, including Bicalutamide Sulfoxide, is assessed to understand their ecological footprint. This involves studying their metabolism, excretion, and the predicted environmental concentration to evaluate the risk they pose to the environment .
Biotechnological Applications
In biotechnology, Bicalutamide Sulfoxide can be used to develop assays for screening compounds with anti-androgenic properties. It can also be used in the design of novel molecular scaffolds for the development of new therapeutic agents .
Mecanismo De Acción
Target of Action
Bicalutamide Sulfoxide primarily targets the androgen receptors . These receptors play a crucial role in the regulation of male sexual characteristics and are also involved in the growth of both normal and malignant prostatic tissue .
Mode of Action
Bicalutamide Sulfoxide, being a nonsteroidal anti-androgen, competes with androgens (testosterone and dihydrotestosterone) for binding to the androgen receptors . By binding to these receptors, it blocks the action of androgens of adrenal and testicular origin, which are known to stimulate the growth of normal and malignant prostatic tissue .
Biochemical Pathways
The primary biochemical pathway affected by Bicalutamide Sulfoxide is the androgen signaling pathway. By inhibiting the androgen receptor, Bicalutamide Sulfoxide prevents the activation of this pathway, thereby inhibiting the growth of prostate cancer cells . Additionally, research suggests that the ERα-NRF2 signaling pathway may be linked to bicalutamide resistance in prostate cancer .
Pharmacokinetics
Bicalutamide Sulfoxide is well-absorbed, and its absorption is unaffected by food . It has a long plasma elimination half-life (1 week) and accumulates about 10-fold in plasma during daily administration . Bicalutamide Sulfoxide is metabolized extensively in the liver, primarily via cytochrome P450 (CYP) for the ®-enantiomer, but glucuronidation is the predominant metabolic route for the (S)-enantiomer . The metabolites are excreted almost equally in urine and feces .
Result of Action
The primary result of Bicalutamide Sulfoxide’s action is the inhibition of the growth of prostate cancer cells. By blocking the action of androgens, it prevents the stimulation of cell growth in prostate cancer . This leads to a decrease in the size of the prostate tumor and a reduction in the symptoms associated with prostate cancer.
Action Environment
The action of Bicalutamide Sulfoxide can be influenced by various environmental factors. For instance, the presence of other medications can affect its metabolism and hence its efficacy. Also, the drug’s action can be slower in subjects with severe hepatic impairment . Furthermore, the drug’s efficacy can be influenced by the patient’s hormonal environment, such as the levels of circulating androgens.
Safety and Hazards
Bicalutamide can harm an unborn baby if you father a child while using this medicine . It is also recommended to use personal protective equipment/face protection, ensure adequate ventilation, avoid getting in eyes, on skin, or on clothing, avoid ingestion and inhalation, avoid dust formation, and keep the container tightly closed in a dry and well-ventilated place .
Propiedades
IUPAC Name |
N-[4-cyano-3-(trifluoromethyl)phenyl]-3-(4-fluorophenyl)sulfinyl-2-hydroxy-2-methylpropanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F4N2O3S/c1-17(26,10-28(27)14-6-3-12(19)4-7-14)16(25)24-13-5-2-11(9-23)15(8-13)18(20,21)22/h2-8,26H,10H2,1H3,(H,24,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHWPKBKCPXTKJS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CS(=O)C1=CC=C(C=C1)F)(C(=O)NC2=CC(=C(C=C2)C#N)C(F)(F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F4N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q1: What is the significance of bicalutamide sulfoxide in the synthesis of bicalutamide?
A1: Bicalutamide sulfoxide serves as a crucial intermediate in a novel two-step synthesis method for bicalutamide []. This method, as described in the research, boasts several advantages, including high yield and purity of the final product.
Q2: Can you elaborate on the synthetic process using bicalutamide sulfoxide and its advantages?
A2: The synthesis begins with N-(4-cyano-3-(trifluoromethyl)phenyl)methacrylamide and 4-fluorothiophenol reacting in an organic solvent under an air or oxygen atmosphere to produce bicalutamide sulfoxide []. An oxidizing agent is then introduced to convert the intermediate, bicalutamide sulfoxide, into the final product, bicalutamide. This method is favored for its simplicity, cost-effectiveness due to readily available reagents, and reduced environmental impact [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2-[(6-amino-2,3-dichlorophenyl)methylamino]acetate;hydrochloride](/img/structure/B569569.png)






dimethylsilane](/img/structure/B569581.png)




![3-[(E)-but-2-enyl]-2-hydroxy-5-methoxycyclohexa-2,5-diene-1,4-dione](/img/structure/B569590.png)
![N-[propyl-[2-(2,4,6-trichlorophenoxy)ethyl]carbamoyl]formamide](/img/structure/B569591.png)